molecular formula C16H22BrNO4S B1311408 Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate CAS No. 887591-23-3

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate

Cat. No. B1311408
M. Wt: 404.3 g/mol
InChI Key: FDNNFLGHYKULLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate (TBPSPC) is a chemical compound that has a wide range of applications in scientific research. It is a highly versatile reagent that can be used in a variety of lab experiments and processes. TBPSPC has been widely studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. It is also used in the synthesis of various compounds and materials.

Scientific Research Applications

Use in Drug Synthesis

Field

Pharmaceutical Chemistry

Application

“Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate” is used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

Method of Application

The specific methods of application or experimental procedures for using this compound in the synthesis of Niraparib are not provided in the source. However, it is common in pharmaceutical chemistry to use such intermediates in multi-step synthesis procedures, which may involve reactions such as nucleophilic substitutions, reductions, or couplings.

Results or Outcomes

The outcome of using this intermediate is the production of Niraparib, a drug used in the treatment of BRCA-1 and -2 mutant tumors . The effectiveness of Niraparib would be determined through clinical trials and is beyond the scope of the chemical synthesis process.

Use in Illicit Fentanyl Manufacture

Field

Forensic Chemistry

Application

“Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate” is identified as a precursor that can be used for the manufacture of fentanyl and its analogues .

Method of Application

The specific methods of application or experimental procedures for using this compound in the synthesis of fentanyl are not provided in the source. However, it is known that fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .

Results or Outcomes

The outcome of using this precursor is the illicit manufacture of fentanyl and its analogues . The impact of this is significant, contributing to the opioid crisis in North America .

Use in Synthesis of 1-Boc-piperidine-4-carboxaldehyde

Field

Organic Chemistry

Application

“Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate” can be used as a precursor in the synthesis of 1-Boc-piperidine-4-carboxaldehyde .

Method of Application

The specific methods of application or experimental procedures for using this compound in the synthesis of 1-Boc-piperidine-4-carboxaldehyde are not provided in the source. However, it is common in organic chemistry to use such intermediates in multi-step synthesis procedures.

Results or Outcomes

The outcome of using this intermediate is the production of 1-Boc-piperidine-4-carboxaldehyde , a heterocyclic building block used in various chemical syntheses.

Use in PROTAC Development

Field

Medicinal Chemistry

Application

“Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate” can be used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) .

Method of Application

The specific methods of application or experimental procedures for using this compound in the development of PROTACs are not provided in the source. However, it is known that in PROTAC development, linkers are used to connect the two active moieties of the PROTAC molecule.

Results or Outcomes

The outcome of using this compound is the development of PROTACs , a new class of drugs that work by inducing the degradation of specific target proteins.

properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)sulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-7-13(8-10-18)23(20,21)14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNNFLGHYKULLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449430
Record name tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate

CAS RN

887591-23-3
Record name 1,1-Dimethylethyl 4-[(3-bromophenyl)sulfonyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887591-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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